

# Abediterol Demonstrates Significant Bronchodilation in Phase II Asthma Trial Compared to Placebo

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## Compound of Interest

Compound Name: *Abediterol*

Cat. No.: *B1664762*

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Wiesbaden, Germany – **Abediterol**, a novel, once-daily long-acting  $\beta$ 2-adrenergic agonist (LABA), showed statistically and clinically significant improvements in lung function in patients with stable, persistent asthma over a 7-day treatment period when compared to placebo. The Phase II, randomized, crossover study provides key efficacy and safety data for the investigational drug, although its development has since been discontinued.[\[1\]](#)[\[2\]](#)

**Abediterol**, administered at doses of 2.5, 5, and 10  $\mu$ g once daily, led to substantial improvements in pulmonary function.[\[3\]](#) The primary endpoint, the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) on Day 7, was significantly greater with all **abediterol** doses compared to placebo.[\[3\]](#)[\[4\]](#) Specifically, the adjusted mean changes from baseline in trough FEV1 on Day 7 were 334 mL, 365 mL, and 294 mL for the 2.5, 5, and 10  $\mu$ g doses, respectively ( $p < 0.01$  for all).

The bronchodilatory effect of **abediterol** was rapid in onset, with statistically significant increases from baseline in FEV1 observed as early as 5 to 15 minutes post-dose. The peak effect on FEV1 was generally seen between 3 to 4 hours after administration. Furthermore, the improvements in lung function were sustained over a 24-hour period.

## Efficacy Data Summary

The following tables summarize the key efficacy endpoints from the Phase II clinical trial of **abediterol** versus placebo in patients with asthma.

Table 1: Change from Baseline in Trough FEV1 (L) on Day 7

Treatment Group	Adjusted Mean Change from Baseline (L)	P-value vs. Placebo
Abediterol 2.5 µg	0.334	< 0.01
Abediterol 5 µg	0.365	< 0.01
Abediterol 10 µg	0.294	< 0.01

Table 2: Change from Baseline in Peak FEV1 (L) on Day 7

Treatment Group	Adjusted Mean Change from Baseline (L)	P-value vs. Placebo
Abediterol 2.5 µg	0.364	< 0.001
Abediterol 5 µg	0.403	< 0.001
Abediterol 10 µg	0.375	< 0.01

## Safety and Tolerability

**Abediterol** demonstrated a good safety and tolerability profile, comparable to placebo at the doses tested (2.5-10 µg). Adverse events typically associated with β2-adrenoceptor stimulation, such as tremor, palpitations, restlessness, nervousness, and dizziness, were observed to be dose-dependent and more notable at doses greater than 10 µg.

## Experimental Protocol

**Study Design:** This was a Phase II, randomized, ascending-dose, three-period incomplete crossover study investigating three dose levels of **abediterol** versus placebo.

**Patient Population:** The study enrolled 28 male patients between the ages of 25 and 59 with stable, persistent asthma.

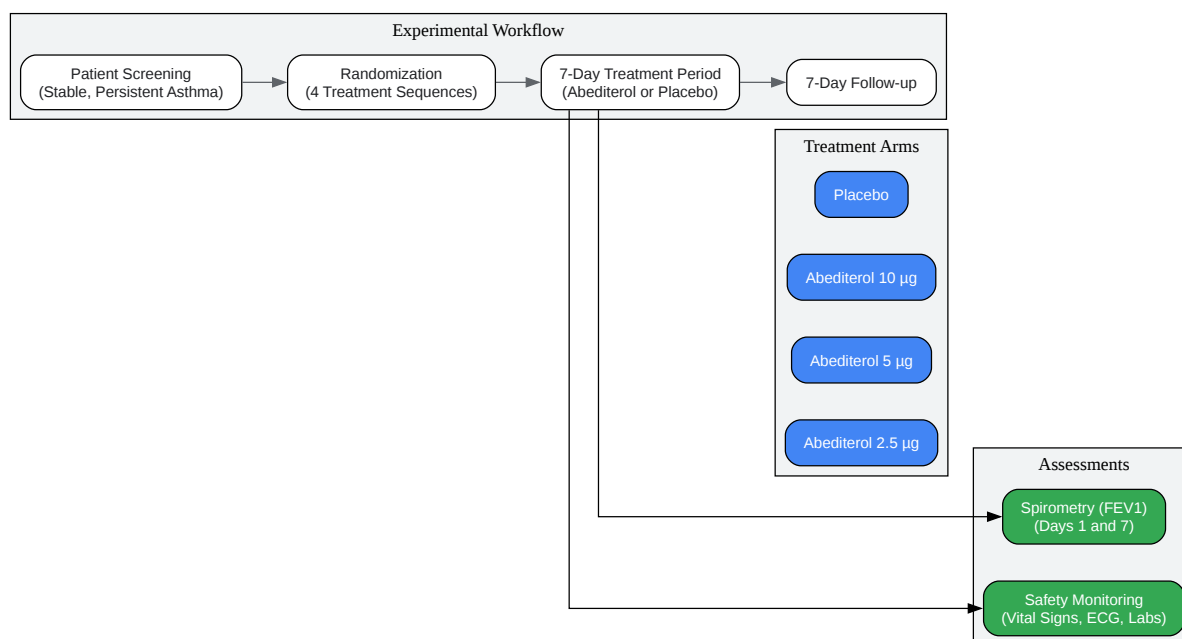
**Treatment:** Patients were randomized to one of four treatment sequences. The treatments consisted of **abediterol** at doses of 2.5, 5, and 10 µg, or placebo, administered once daily for 7

days.

Assessments: Spirometry was performed regularly up to 24 hours post-dose on Day 1 and up to 36 hours post-dose on Day 7. Safety and tolerability were monitored throughout the study by recording vital signs, 12-lead electrocardiograms, and clinical laboratory tests.

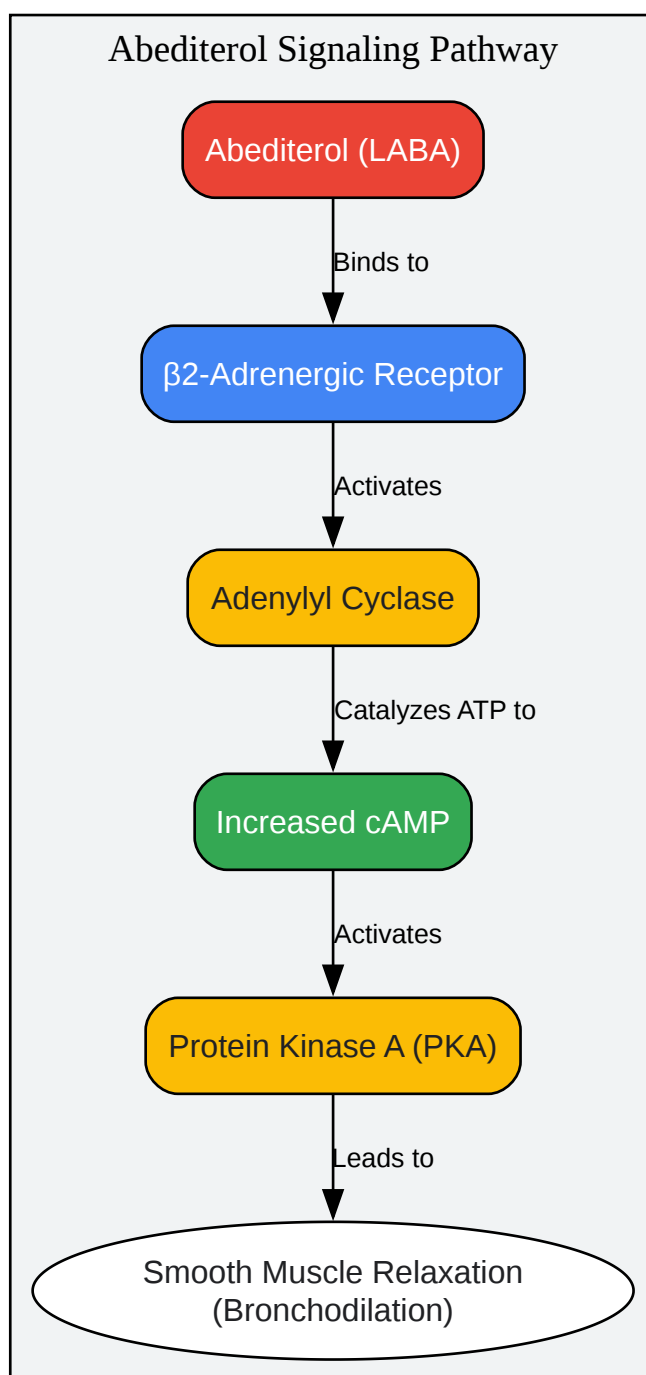
## Mechanism of Action and Experimental Workflow

**Abediterol** is a potent and selective  $\beta$ 2-adrenoceptor agonist. As a LABA, it stimulates  $\beta$ 2-adrenergic receptors on the surface of airway smooth muscle cells. This activation leads to the relaxation of the muscle, resulting in bronchodilation and relief from asthma symptoms.



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Caption: Experimental workflow of the Phase II clinical trial.



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Caption: Simplified signaling pathway of **Abediterol**.

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## References

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- 3. Efficacy, safety, and tolerability of once-daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7-day, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Abediterol Demonstrates Significant Bronchodilation in Phase II Asthma Trial Compared to Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664762#phase-ii-clinical-trial-results-abediterol-versus-placebo-in-asthma]

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